Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Overview
Description
“Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.60 . It is typically in stock for research purposes .
Synthesis Analysis
Pyrrolo[2,1-f][1,2,4]triazine, the core structure of this compound, is an integral part of several kinase inhibitors and nucleoside drugs . Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine, either starting from triazine or pyrrole . A specific synthesis process involving the displacement of chloride and the triethylammonium group has also been reported .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . This structure is part of several kinase inhibitors and nucleoside drugs .
Chemical Reactions Analysis
The compound is part of the pyrrolo[2,1-f][1,2,4]triazine class, which has been used in the development of kinase inhibitors . The compound’s reactivity has been explored in the context of its use as a building block in the synthesis of these inhibitors .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 211.61 . It is typically stored in an inert atmosphere at 2-8°C . Further physical and chemical properties may be specific to the conditions of each study and are not available in the retrieved sources.
Scientific Research Applications
Discovery and Preclinical Studies of Potent VEGFR-2 Inhibitor
A study discusses the discovery and preclinical evaluation of a series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase. These compounds, including ones similar to "Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate," have shown potent biochemical activity and selectivity, leading to the development of BMS-540215, which demonstrated significant preclinical in vivo activity in human tumor xenograft models (Bhide et al., 2006).
Direct Synthesis of 2-Oxazolines
Research on the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights the versatility of triazine derivatives in facilitating organic synthesis reactions. This study presents an efficient method to achieve 2-oxazolines, showcasing the reactivity and utility of triazine compounds in organic chemistry (Bandgar & Pandit, 2003).
Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives
An investigation into the synthesis and evaluation of antiproliferative activities of novel pyrrolo[2,1-f][1,2,4]triazine derivatives has been conducted. These derivatives were designed and synthesized by introducing varied structural moieties, demonstrating selective inhibitory effects against human tumor cells. This study highlights the potential of triazine derivatives in the search for new antitumor agents (Zhang et al., 2018).
Facile and Scalable Methodology for Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir
A publication details a newly developed synthetic methodology for Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory starting material in the production of the antiviral drug remdesivir. This study showcases the application of triazine derivatives in the pharmaceutical industry, particularly in the synthesis of critical components of therapeutic drugs (Roy et al., 2021).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolo[2,1-f][1,2,4]triazine scaffold, such as avapritinib and remdesivir, are known to target kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation .
Mode of Action
Kinase inhibitors typically work by binding to the kinase enzyme, thereby preventing it from adding a phosphate group to other proteins and disrupting the signaling pathways .
Biochemical Pathways
Kinase inhibitors generally affect signaling pathways involved in cell growth, division, and metabolism .
Result of Action
Kinase inhibitors typically disrupt cell signaling pathways, which can lead to the inhibition of cell growth and division .
Safety and Hazards
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research, attracting considerable interest among medicinal chemists . They have a wide range of biological activities and have been used in the treatment of various diseases, including viral infections and cancer . Future research will likely continue to explore the therapeutic potential of these compounds .
Properties
IUPAC Name |
methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQBPDNQDJCMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620548 | |
Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005196-61-1 | |
Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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